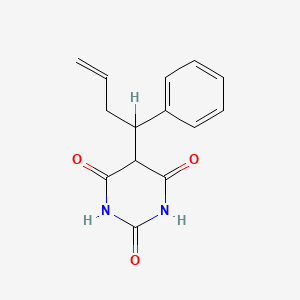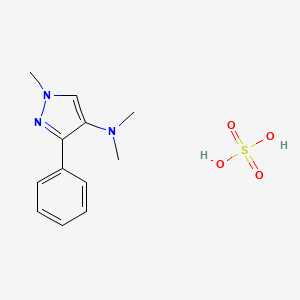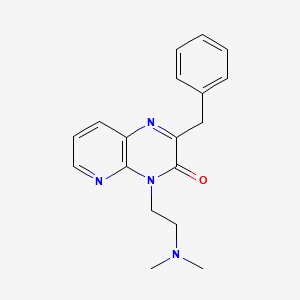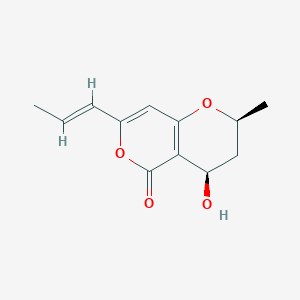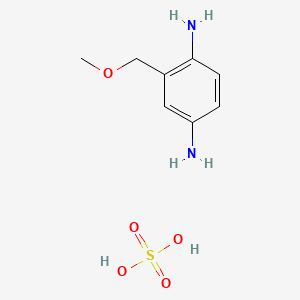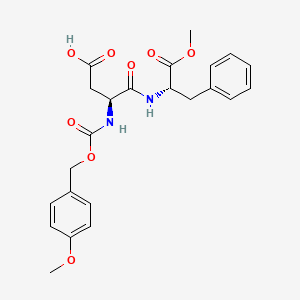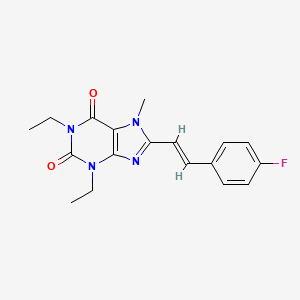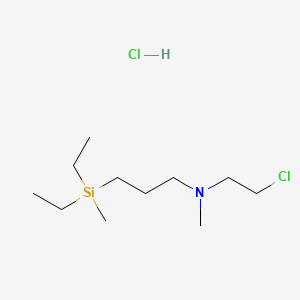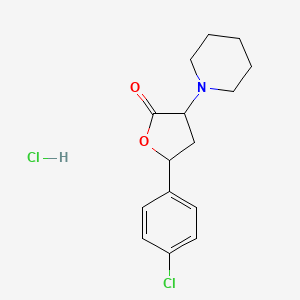
Dihydro-5-(4-chlorophenyl)-3-(1-piperidinyl)-2(3H)-furanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-5-(4-chlorophenyl)-3-(1-piperidinyl)-2(3H)-furanone hydrochloride is a synthetic organic compound It is characterized by the presence of a furanone ring, a piperidine moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5-(4-chlorophenyl)-3-(1-piperidinyl)-2(3H)-furanone hydrochloride typically involves the following steps:
Formation of the Furanone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions could target the furanone ring or the chlorophenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could have potential medicinal applications, possibly as a drug candidate or a pharmacological tool to study specific biological pathways.
Industry
In industry, it might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of dihydro-5-(4-chlorophenyl)-3-(1-piperidinyl)-2(3H)-furanone hydrochloride would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Dihydro-5-(4-bromophenyl)-3-(1-piperidinyl)-2(3H)-furanone hydrochloride
- Dihydro-5-(4-methylphenyl)-3-(1-piperidinyl)-2(3H)-furanone hydrochloride
Uniqueness
The presence of the chlorophenyl group in dihydro-5-(4-chlorophenyl)-3-(1-piperidinyl)-2(3H)-furanone hydrochloride may confer unique chemical and biological properties compared to its analogs with different substituents.
Properties
CAS No. |
139084-79-0 |
|---|---|
Molecular Formula |
C15H19Cl2NO2 |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-piperidin-1-yloxolan-2-one;hydrochloride |
InChI |
InChI=1S/C15H18ClNO2.ClH/c16-12-6-4-11(5-7-12)14-10-13(15(18)19-14)17-8-2-1-3-9-17;/h4-7,13-14H,1-3,8-10H2;1H |
InChI Key |
JYVBICBZSPFRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CC(OC2=O)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


